molecular formula C22H24N2O2 B5305561 N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide

N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide

Cat. No. B5305561
M. Wt: 348.4 g/mol
InChI Key: RCOACFKETLDDGK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly known as IPC or IPCA and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of IPCA is still not fully understood, but studies have suggested that it works by inhibiting specific enzymes and proteins in cells. This inhibition can lead to the suppression of cancer cell growth and the promotion of plant growth.
Biochemical and Physiological Effects:
Studies have shown that IPCA has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. IPCA has also been shown to have a positive effect on the immune system, leading to increased resistance to diseases and infections.

Advantages and Limitations for Lab Experiments

One advantage of using IPCA in lab experiments is its stability and ease of synthesis. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of IPCA, including further investigation of its potential as an anticancer agent and plant growth regulator. Additionally, IPCA could be studied for its potential use in the development of new materials with unique properties. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of IPCA involves a multi-step process that starts with the reaction of 4-isopropylbenzaldehyde with malononitrile, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the reaction of IPCA with acryloyl chloride to produce the desired compound.

Scientific Research Applications

IPCA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IPCA has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, IPCA has been shown to have potential as a plant growth regulator, with studies demonstrating its ability to increase crop yields. In material science, IPCA has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

2-phenyl-N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(2)17-11-8-16(9-12-17)10-13-21(25)23-24-22(26)20-14-19(20)18-6-4-3-5-7-18/h3-13,15,19-20H,14H2,1-2H3,(H,23,25)(H,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOACFKETLDDGK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N'-{(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}cyclopropanecarbohydrazide

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